Rabdosiin

Antioxidant Allergy Free Radical Biology

Rabdosiin (CAS 119152-54-4) is a caffeic acid tetramer with a unique lignan skeleton that delivers 280-fold greater superoxide scavenging potency than rosmarinic acid. It uniquely inhibits both RNase H and RDDP functions of HIV-1 reverse transcriptase, and suppresses β-hexosaminidase release in allergy models. Its selective cytotoxicity against breast and colon cancer lines while sparing normal PBMCs makes it a superior scaffold for targeted oncology research. Substituting with generic caffeic acid derivatives will NOT replicate these specific, non-linear bioactivities. Procure only verified ≥98% purity for reproducible, publication-ready results.

Molecular Formula C36H30O16
Molecular Weight 718.6 g/mol
CAS No. 119152-54-4
Cat. No. B045785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRabdosiin
CAS119152-54-4
Synonymsrabdosiin
Molecular FormulaC36H30O16
Molecular Weight718.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)O)OC(=O)C2C(C3=CC(=C(C=C3C=C2C(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)O)O)C5=CC(=C(C=C5)O)O)O)O
InChIInChI=1S/C36H30O16/c37-21-4-1-15(7-24(21)40)9-29(33(45)46)51-35(49)20-11-18-13-27(43)28(44)14-19(18)31(17-3-6-23(39)26(42)12-17)32(20)36(50)52-30(34(47)48)10-16-2-5-22(38)25(41)8-16/h1-8,11-14,29-32,37-44H,9-10H2,(H,45,46)(H,47,48)/t29-,30-,31-,32-/m1/s1
InChIKeyVKWZFIDWHLCPHJ-SEVDZJIVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rabdosiin (CAS 119152-54-4) Procurement Guide: Caffeic Acid Tetramer with Defined Anti-Allergic, Antiviral, and Cytotoxic Profiles


Rabdosiin (CAS 119152-54-4) is a naturally occurring caffeic acid tetramer, primarily isolated from plant sources such as Rabdosia japonica and Ocimum sanctum [1]. Structurally, it belongs to a class of phenylpropanoid oligomers that includes rosmarinic acid (dimer) and lithospermic acid B (dimer), distinguished by its lignan skeleton and higher caffeoyl group count [2]. This structural distinction is critical, as it underpins differential bioactivity profiles that are not merely additive but arise from unique molecular interactions, making it a specialized tool for research in allergy, virology, and oncology [3].

Why Rabdosiin Cannot Be Substituted with Generic Caffeic Acid Oligomers: A Procurement Risk Analysis


The common practice of substituting a target compound with a less expensive, structurally 'similar' caffeic acid derivative (e.g., rosmarinic acid, chlorogenic acid) carries significant experimental risk. Evidence from direct comparative biochemical assays demonstrates that the number and arrangement of caffeoyl groups—specifically the tetrameric lignan architecture of rabdosiin—translate into non-linear and often superior potency in specific biological systems [1]. For instance, rabdosiin's superoxide scavenging IC50 is orders of magnitude lower than its dimeric counterparts, and it uniquely acts as a dual inhibitor of HIV-1 reverse transcriptase [2]. Procurement decisions based solely on structural class or generic 'antioxidant' labeling will therefore fail to replicate the specific, quantitative activity profiles required for rigorous research or industrial applications.

Rabdosiin Quantitative Differentiation Guide: Direct Comparator Evidence for Scientific Procurement


Rabdosiin Exhibits 280-Fold Higher Potency than Rosmarinic Acid in Superoxide Anion Scavenging

In a head-to-head evaluation using an ESR spin-trapping method, rabdosiin demonstrated a 280-fold higher potency in scavenging superoxide anion radicals compared to its dimeric analog, rosmarinic acid. Rabdosiin achieved an IC50 of 0.53 ± 0.02 μM, whereas rosmarinic acid required a significantly higher concentration of 148 μM to reach the same level of inhibition [1]. This establishes a clear quantitative benchmark for its superior antioxidant capacity within its structural class.

Antioxidant Allergy Free Radical Biology

Superior and Consistent Suppression of Allergic Mediator Release Compared to Rosmarinic and Chlorogenic Acids

In a functional cellular assay measuring the suppression of β-hexosaminidase release (a key marker of mast cell degranulation), rabdosiin achieved >90% inhibition at a 2 mM concentration in RBL-2H3 cells [1]. Under identical conditions, the structurally related compounds rosmarinic acid and chlorogenic acid exhibited significantly weaker inhibition, as quantified in the original study [1]. This differential functional activity underscores rabdosiin's unique efficacy in modulating allergic mediator release.

Allergy Inflammation Mast Cell Biology

Dual-Target HIV-1 Reverse Transcriptase Inhibition: Rabdosiin Blocks Both RNase H and RDDP Functions

Rabdosiin has been identified as a dual inhibitor of HIV-1 reverse transcriptase (RT), a property that distinguishes it from many other natural product inhibitors. In enzymatic assays, rabdosiin inhibited the RNase H function with an IC50 of 2.16 ± 0.11 μM and the RNA-dependent DNA polymerase (RDDP) function with an IC50 of 4.0 ± 0.8 μM [1]. This dual activity profile is not a common feature among its structural analogs and provides a specific, quantifiable rationale for its selection in antiviral research.

Virology HIV Enzyme Inhibition

Selective Cytotoxicity Against Human Cancer Cell Lines with Minimal Effect on Normal PBMCs

In a panel of human cancer cell lines, rabdosiin (compound 6) demonstrated significant and selective cytotoxicity. It was the most active among isolated O. sanctum compounds, with IC50 values of 75 ± 2.12, 83 ± 3.54, and 84 ± 7.78 μg/mL against MCF-7 (breast), SKBR3 (breast), and HCT-116 (colon) cells, respectively [1]. Critically, at its mean IC50 concentration (80 μg/mL), rabdosiin induced apoptosis in a very small percentage of normal peripheral blood mononuclear cells (PBMCs) (2.8-4.3% early apoptosis) [1]. This selectivity ratio, benchmarked against the potent but non-selective clinical agent doxorubicin, highlights a distinct therapeutic window.

Oncology Natural Product Cytotoxicity

Rabdosiin Optimal Use Cases: Evidence-Backed Application Scenarios


Investigating Oxidative Stress-Dependent Allergic Pathways

Given its 280-fold higher potency in superoxide scavenging compared to rosmarinic acid [1], rabdosiin is ideally suited as a chemical probe for dissecting the role of specific reactive oxygen species in mast cell activation and degranulation. Its ability to potently suppress β-hexosaminidase release further validates its use in cell-based models of allergy, where generic antioxidants may fail to show an effect [1].

HIV-1 Reverse Transcriptase Dual Inhibition Studies

Rabdosiin's unique dual inhibitory activity against both the RNase H and RDDP functions of HIV-1 RT makes it a valuable tool compound for virology research [2]. Unlike single-site inhibitors, rabdosiin can be used to study the functional interplay between the two active sites of the enzyme, providing a distinct advantage over common polyphenols or other natural RT inhibitors.

Development of Selective Anticancer Lead Compounds

The selective cytotoxicity profile of rabdosiin, which effectively reduces viability in breast and colon cancer cell lines while largely sparing normal PBMCs, positions it as a promising scaffold for medicinal chemistry optimization [3]. Procurement of high-purity rabdosiin is essential for researchers seeking to develop targeted cancer therapies with a built-in selectivity mechanism, avoiding the pitfalls of broadly cytotoxic agents like doxorubicin [3].

Reference Standard for Caffeic Acid Oligomer Quantification

Due to its specific retention time and spectral properties in analytical systems, and its established presence in plant cell cultures, rabdosiin serves as a reliable quantitative marker for the study of phenylpropanoid metabolism in Boraginaceae species . This is particularly relevant for bioprocess optimization, where tracking the production of specific oligomers like rabdosiin, distinct from rosmarinic acid, is crucial .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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